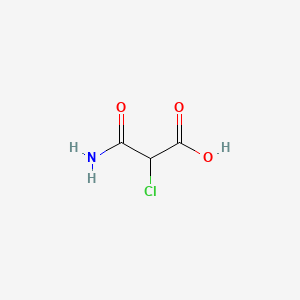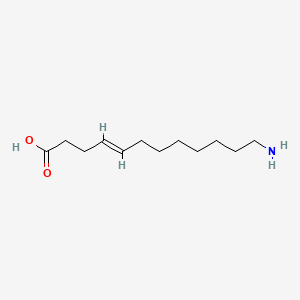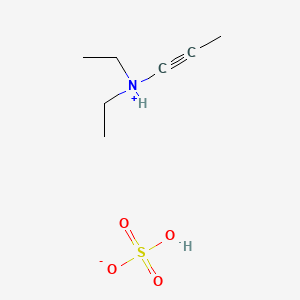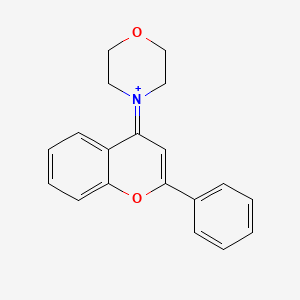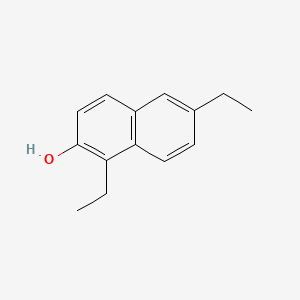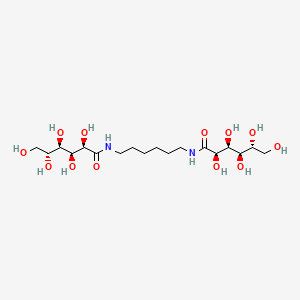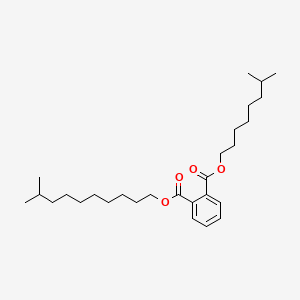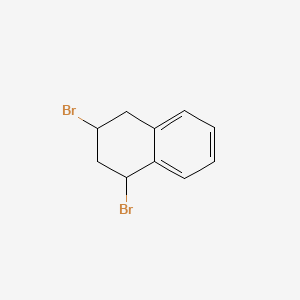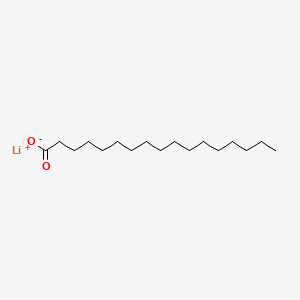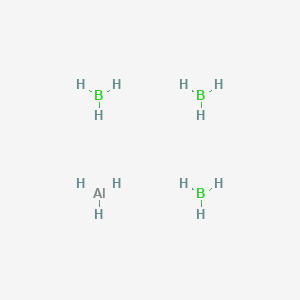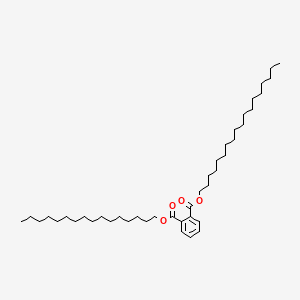
Hexadecyl octadecyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl octadecyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by its long alkyl chains, specifically hexadecyl (C16) and octadecyl (C18) groups, attached to the phthalate core. Phthalates are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecyl octadecyl phthalate can be synthesized through esterification reactions involving phthalic anhydride and the corresponding alcohols, hexadecanol and octadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Phthalic Anhydride+Hexadecanol+Octadecanol→Hexadecyl Octadecyl Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecyl octadecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of the alkyl groups with other alcohols under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: Phthalic acid, hexadecanol, octadecanol.
Transesterification: New esters with different alkyl groups.
Applications De Recherche Scientifique
Hexadecyl octadecyl phthalate has diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Some notable applications include:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Materials Science: Utilized in the fabrication of Langmuir-Blodgett films, which are thin films with applications in sensors, electronics, and optics.
Mécanisme D'action
The mechanism of action of hexadecyl octadecyl phthalate involves its interaction with cellular membranes and proteins. As a phthalate, it can disrupt endocrine functions by mimicking or inhibiting natural hormones. This disruption occurs through binding to nuclear receptors, such as the estrogen receptor, and altering gene expression. Additionally, this compound can affect membrane fluidity and permeability, impacting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisooctyl phthalate (DIOP)
Uniqueness: Hexadecyl octadecyl phthalate’s long alkyl chains confer unique properties, such as higher hydrophobicity and increased molecular weight, which can affect its behavior in biological systems and its applications in materials science .
Propriétés
Numéro CAS |
64084-40-8 |
|---|---|
Formule moléculaire |
C42H74O4 |
Poids moléculaire |
643.0 g/mol |
Nom IUPAC |
1-O-hexadecyl 2-O-octadecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C42H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34-38-46-42(44)40-36-32-31-35-39(40)41(43)45-37-33-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34,37-38H2,1-2H3 |
Clé InChI |
BGJQSDSYIDKLTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)

